(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate synonyms and CAS number
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate synonyms and CAS number
The following technical guide provides an in-depth analysis of (3$\beta$,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate , a rare phytosterol derivative often confused with its structural isomer, Stigmasterol.
Technical Profile: (3 ,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate
Document Type: Technical Monograph & Experimental Guide Target Audience: Medicinal Chemists, Natural Product Researchers, Analytical Scientists
Executive Summary
(3$\beta
Chemical Identity & Nomenclature[1][2]
This compound lacks a widely established, unique CAS number for the acetate form in major public registries. It is commercially available primarily as a specialty research standard or synthesized in situ from the parent alcohol.
Core Identifiers
| Property | Detail |
| Chemical Name | (3$\beta$,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate |
| Parent Alcohol CAS | 2364-23-0 (Refers to Stigmasta-5,23-dien-3-ol) |
| Acetate CAS | Not formally assigned (Referenced as Derivative of CAS 2364-23-0 ) |
| Molecular Formula | C |
| Molecular Weight | 454.73 g/mol |
| Exact Mass | 454.3811 |
Synonyms
-
(23E)-Stigmasta-5,23-dien-3
-yl acetate -
23-Dehydro-
-sitosterol acetate - -Stigmastadienyl acetate
-
Note: Often associated with the trivial name Clerosterol , though "Clerosterol" strictly refers to the
isomer in some nomenclatures. The isomer is frequently co-isolated with it.
Structural Characterization & Stereochemistry
The defining feature of this molecule is the
Structural Comparison
-
Stigmasterol: Double bond at C22-C23.
-
Target Compound: Double bond at C23-C24.
-
Clerosterol: Double bond at C25-C26 (Terminal).
Key Spectroscopic Markers (NMR)
To validate the structure, researchers must look for specific chemical shifts in the
-
Olefinic Protons (C23/C24): The
bond typically signals as a multiplet around 5.10–5.20 ppm , distinct from the clear double-doublets of the C22/C23 bond in Stigmasterol ( 5.0–5.15 ppm). -
C3-H (Alpha): The acetylation shifts the C3 proton downfield to approximately
4.6 ppm (multiplet), compared to ~3.5 ppm in the free alcohol. -
Acetate Methyl: A sharp singlet at
2.03 ppm .
Biological Significance & Pharmacology
While less studied than
-
Cytotoxicity: Isolated from the marine alga Codium fragile, the parent alcohol (and by extension its lipophilic acetate prodrug) has demonstrated cytotoxicity against human melanoma cells (A2058) via caspase-dependent apoptosis .
-
Anti-inflammatory: Like other phytosterols, it modulates the NF-
B pathway, though its specific potency relative to Stigmasterol is a subject of ongoing SAR (Structure-Activity Relationship) studies. -
Chemotaxonomy: It serves as a biomarker for distinguishing specific olive oil adulterants and authenticating fig seed oil (Ficus carica), where it appears as a minor sterol.
Experimental Protocols
Workflow 1: Semi-Synthesis from Parent Alcohol
If the acetate standard is unavailable, it must be synthesized from the parent alcohol (CAS 2364-23-0).
Reagents:
-
(3$\beta$,23E)-Stigmasta-5,23-dien-3-ol (10 mg)
-
Acetic Anhydride (Ac
O) -
Pyridine (anhydrous)
-
DMAP (4-Dimethylaminopyridine) - Catalyst
Protocol:
-
Dissolution: Dissolve 10 mg of the sterol in 1.0 mL of anhydrous pyridine in a nitrogen-purged reaction vial.
-
Acetylation: Add 0.5 mL of Acetic Anhydride and a catalytic crystal of DMAP.
-
Incubation: Stir at Room Temperature (RT) for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product (Acetate) will have a higher R
than the starting alcohol. -
Quenching: Add 2 mL of ice-cold water to hydrolyze excess anhydride.
-
Extraction: Extract 3x with Diethyl Ether (Et
O). Wash the organic layer with 1N HCl (to remove pyridine), then saturated NaHCO , and finally Brine. -
Purification: Dry over anhydrous Na
SO , concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Workflow 2: GC-MS Analytical Discrimination
Separating the
-
Column: Capillary fused silica (e.g., DB-5MS or HP-5), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program:
-
Initial: 150°C (1 min)
-
Ramp: 10°C/min to 280°C
-
Hold: 280°C for 20 mins (Isomers elute closely here).
-
-
Identification: The
isomer typically elutes after Stigmasterol ( ) but before -Sitosterol.
Visualization: Isolation & Logic
Figure 1: Phytosterol Isolation & Derivatization Workflow
This diagram outlines the logical flow from raw plant material to the isolated acetate derivative.
Caption: Workflow for the isolation of the parent sterol and its chemical conversion to the acetate derivative.
Figure 2: Structural Isomer Logic
A conceptual map distinguishing the target compound from its common isomers.
Caption: Structural relationship between Stigmasta-5,23-diene and its common isomers Stigmasterol and Clerosterol.
References
-
Rubinstein, I., Goad, L. J., Clague, A. D., & Mulheirn, L. J. (1976). The 220 MHz NMR spectra of phytosterols. Phytochemistry, 15(1), 195-200.
-
Chung, I. M., et al. (2013). Cytotoxic effects of clerosterol isolated from the marine alga Codium fragile on A2058 human melanoma cells. Marine Drugs, 11(2), 418-430.
-
Jeong, W. S., & Lachance, P. A. (2001). Phytosterols and fatty acids in fig (Ficus carica, var. Mission) fruit and tree components. Journal of Food Science, 66(2), 278-281.
-
PubChem Compound Summary. (2024). Stigmasta-5,23-dien-3beta-ol (CID 91750002).
-
International Olive Council. (2015). Method for the determination of stigmastadienes in vegetable oils. COI/T.20/Doc. No 11.
